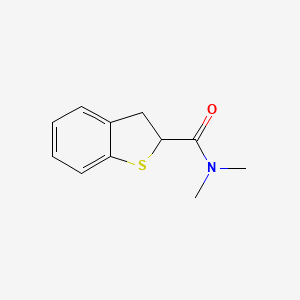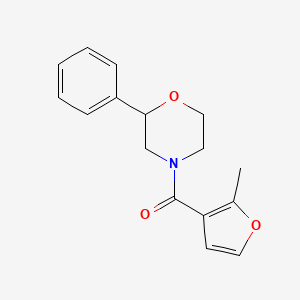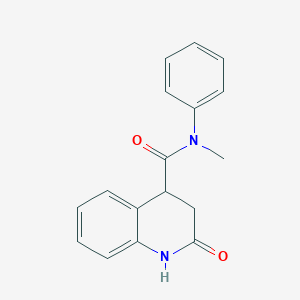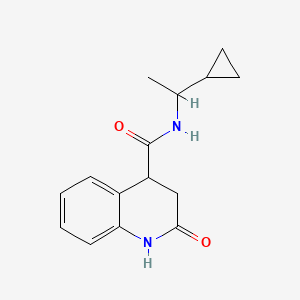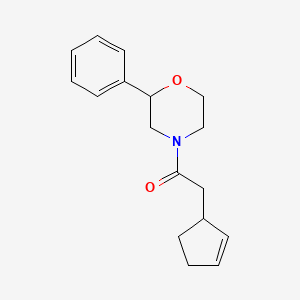
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as FK866 or APO866, is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in a wide range of cellular processes. Inhibition of NAMPT by FK866 leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. FK866 has shown promise as a potential anticancer agent and has been the subject of extensive scientific research.
Mecanismo De Acción
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide inhibits NAMPT, an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD+. NAD+ is an essential cofactor involved in a wide range of cellular processes, including energy metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide leads to depletion of cellular NAD+ levels, resulting in decreased energy metabolism and triggering of cell death pathways. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to selectively target cancer cells, which are more reliant on NAD+ biosynthesis than normal cells.
Biochemical and Physiological Effects:
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced NAD+ depletion has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. In addition, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit inflammation and autoimmune responses by suppressing the activity of immune cells. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its potent and selective inhibition of NAMPT, its ability to induce cell death in cancer cells, and its potential use in other diseases. However, 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective NAMPT inhibitors, the investigation of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other anticancer treatments, and the exploration of 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in other diseases beyond cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide-induced cell death and to identify biomarkers that can predict response to 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide treatment.
Métodos De Síntesis
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multi-step process involving the condensation of 2-chloro-3-formylquinoline with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization steps. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anticancer activity against a wide range of tumor types. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to other anticancer treatments. 7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been investigated for its potential use in other diseases, such as inflammatory and autoimmune disorders.
Propiedades
IUPAC Name |
7-fluoro-N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-15(2)12(17)9-6-11(16)14-10-5-7(13)3-4-8(9)10/h3-5,9H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCUTKJYWNIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)NC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


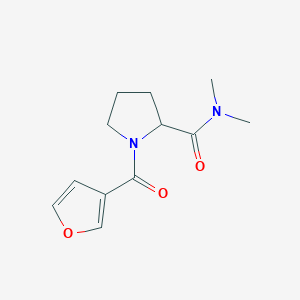
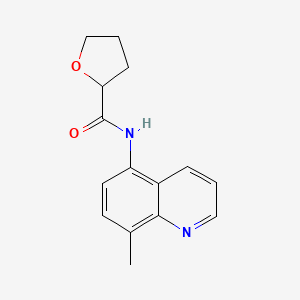
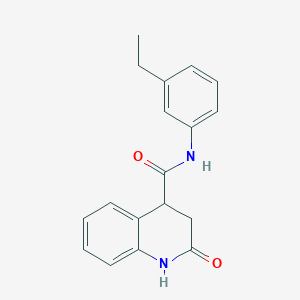
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)


